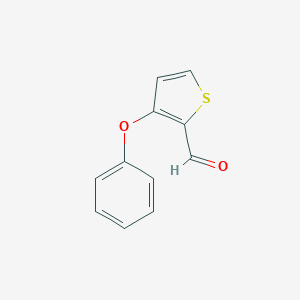

3-Phenoxythiophene-2-carbaldehyde

Description

3-Phenoxythiophene-2-carbaldehyde is an organic compound with the molecular formula C11H8O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its unique structure, which combines a phenoxy group with a thiophene ring, making it a valuable intermediate in organic synthesis and various chemical research applications .

Propriétés

IUPAC Name |

3-phenoxythiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-8-11-10(6-7-14-11)13-9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJDRZXMSDASSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(SC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381222 | |

| Record name | 3-phenoxythiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132706-25-3 | |

| Record name | 3-phenoxythiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxythiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with phenol derivatives under specific reaction conditions. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Phenoxythiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The phenoxy and thiophene rings can undergo electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve desired substitutions

Major Products Formed

Oxidation: 3-Phenoxythiophene-2-carboxylic acid.

Reduction: 3-Phenoxythiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the reagents used

Applications De Recherche Scientifique

Chemical Synthesis

Role as an Intermediate

3-Phenoxythiophene-2-carbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactive functional groups that facilitate various chemical transformations .

Synthesis Methods

The compound can be synthesized through several methods:

- Condensation Reactions : Involves the reaction of phenolic compounds with thiophene derivatives under acidic conditions.

- Oxime Formation : The aldehyde can react with hydroxylamine to form oxime derivatives, which can be further modified for enhanced biological activity .

Biological Applications

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity against various pathogens. Studies have shown significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound reveal that certain derivatives may inhibit cancer cell proliferation. For instance, modifications of the compound have demonstrated increased cytotoxicity against breast cancer cell lines (MDA-MB-231) with low IC50 values, indicating strong potential for therapeutic applications .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. The oxime functional group is known to interact with molecular targets, potentially reactivating acetylcholinesterase inhibited by organophosphates, which could have implications for neuroprotective therapies .

- Anticancer Activity Study : A study investigated the effects of thiophene derivatives on cancer cell lines, revealing that specific modifications led to increased cytotoxicity against breast cancer cells (MDA-MB-231) with IC50 values in the low micromolar range .

- Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups .

Mécanisme D'action

The mechanism of action of 3-Phenoxythiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The phenoxy and thiophene rings contribute to its ability to interact with aromatic and hydrophobic regions of target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromothiophene-3-carbaldehyde

- 3-Methoxy-pyridine-2-carbaldehyde

- 3-Hydroxynaphthalene-2-carboxaldehyde

- 2-Isopropoxy-pyridine-3-carbaldehyde .

Uniqueness

3-Phenoxythiophene-2-carbaldehyde is unique due to its combination of a phenoxy group with a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of novel organic molecules and materials .

Activité Biologique

3-Phenoxythiophene-2-carbaldehyde is an organic compound notable for its unique structure, which includes a phenoxy group attached to a thiophene ring and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme modulation properties.

- Molecular Formula : C10H9OS

- Molecular Weight : 179.25 g/mol

- CAS Number : 132706-36-1

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth.

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been observed to inhibit the proliferation of glioblastoma multiforme (GBM) cells by targeting glycolytic enzymes, similar to the action of halogenated glucose analogs .

3. Enzyme Modulation

This compound interacts with various enzymes, potentially altering their activity. This interaction may involve the formation of hydrogen bonds or other non-covalent interactions, leading to changes in enzyme kinetics and metabolic pathways.

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to specific receptors or enzymes.

- Modulating metabolic pathways associated with cancer cell survival and proliferation.

- Inducing oxidative stress in microbial cells, leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on GBM cells. The results indicated a significant reduction in cell viability with an IC50 value indicating potent activity. The compound was found to inhibit hexokinase II activity, thereby disrupting glycolysis in cancer cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against various pathogens. The results demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Methylthiophene-2-carbaldehyde | 41056-90-0 | Exhibits different biological activities; methyl group alters reactivity. |

| 3-Azidothiophene-2-carbaldehyde | 56488-98-3 | Contains an azide group; useful in click chemistry applications. |

| 3-Thienylcarboxaldehyde | Not specified | Simplified structure; used in similar synthetic pathways. |

Q & A

What are the common synthetic routes for preparing 3-Phenoxythiophene-2-carbaldehyde?

Level: Basic

Answer:

The synthesis of this compound typically involves Vilsmeier-Haack formylation, where thiophene derivatives are reacted with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). For example, analogous protocols for thiophene carbaldehydes (e.g., 3-hexylthiophene-2-carbaldehyde) use anhydrous toluene, DMF, and POCl₃ under nitrogen, followed by reflux and purification . Modifications include optimizing stoichiometry, solvent selection (e.g., dichloromethane for milder conditions), and reflux duration. Yield improvements (70–80%) are achieved via controlled reagent addition and inert atmospheres.

Table 1: Example Synthetic Conditions

| Reagent System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| POCl₃, DMF | Toluene | Reflux | 70% | |

| PCl₅, DMF | CH₂Cl₂ | 0–25°C | 65% |

What spectroscopic techniques are recommended for characterizing this compound?

Level: Basic

Answer:

Key techniques include:

- 1H/13C NMR : To confirm aldehyde proton (~9.8–10.2 ppm) and aromatic/thiophene backbone signals. For example, analogous compounds show distinct thiophene ring protons at δ 7.2–7.8 ppm .

- IR Spectroscopy : Strong C=O stretch (~1680–1700 cm⁻¹) and C-O (phenoxy) absorption (~1250 cm⁻¹) .

- GC-MS : For purity assessment and fragmentation pattern analysis (e.g., NIST-standardized libraries for aldehydes) .

How can reaction conditions be optimized to improve the yield of this compound derivatives?

Level: Advanced

Answer:

Optimization strategies:

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance electrophilic substitution.

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or iodine may accelerate formylation .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during aldehyde formation .

- Purification Methods : Reverse-phase HPLC (methanol/water gradients) resolves impurities, as demonstrated for structurally similar thiophene derivatives .

What strategies are employed to evaluate the biological activity of this compound derivatives?

Level: Advanced

Answer:

- In Vitro Assays : Antimicrobial testing (e.g., MIC against E. coli or S. aureus) and cytotoxicity screening (e.g., MTT assay on cancer cell lines) .

- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., oxime derivatives) to assess potency changes. For instance, oxime formation (via hydroxylamine reaction) enhances bioactivity in related compounds .

- Target Interaction Studies : Molecular docking with enzymes (e.g., cytochrome P450) to predict binding affinity .

How can computational modeling aid in understanding the reactivity of this compound?

Level: Advanced

Answer:

- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices. For example, the aldehyde group is highly electrophilic, directing further functionalization .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF) to optimize synthesis .

How should researchers address contradictions in spectral data for this compound derivatives?

Level: Data Analysis

Answer:

- Cross-Validation : Compare NMR/IR data with NIST or PubChem reference libraries .

- Isotopic Labeling : Use deuterated solvents to confirm peak assignments.

- Collaborative Reproducibility : Replicate synthesis and characterization across labs to resolve discrepancies .

What are the best practices for derivatizing this compound into oxime or hydrazone analogs?

Level: Methodological

Answer:

- Oxime Formation : React with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 4–6 hours). Purify via recrystallization (ethanol/water) .

- Hydrazone Synthesis : Use hydrazine hydrate in methanol (room temperature, 2 hours), monitored by TLC.

What applications does this compound have in material science?

Level: Applied Research

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.